molecular formula C13H15BrN2O2 B13974788 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester

Cat. No.: B13974788
M. Wt: 311.17 g/mol
InChI Key: ZCQFEYKAOPGDCS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid esterified with a tert-butyl group, and a bromine and methyl substituent on the pyridine ring.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes:

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various pathways involved in cell signaling, proliferation, and apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the bromine and methyl substituents, which may affect its biological activity.

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical and biological properties.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid:

Properties

IUPAC Name

tert-butyl 5-bromo-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-9-5-6-16(11(9)15-7-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQFEYKAOPGDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=NC=C1Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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